molecular formula C16H24O3S B14450789 Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate CAS No. 75631-51-5

Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate

Cat. No.: B14450789
CAS No.: 75631-51-5
M. Wt: 296.4 g/mol
InChI Key: WXPJUJZYFYVHIO-UHFFFAOYSA-N
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Description

Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate is an organic compound that features a butyl ester linked to a phenolic group substituted with a tert-butyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate typically involves the esterification of the corresponding carboxylic acid with butanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance.

Mechanism of Action

The mechanism of action of Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, thereby scavenging free radicals and exhibiting antioxidant activity. The sulfanyl group can interact with thiol groups in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate
  • tert-Butyl acetate
  • 5-tert-Butyl-2-hydroxybenzaldehyde
  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Uniqueness

This compound is unique due to the presence of both the sulfanyl and ester groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a combination of antioxidant and stabilizing properties, making it valuable in various scientific and industrial contexts.

Properties

CAS No.

75631-51-5

Molecular Formula

C16H24O3S

Molecular Weight

296.4 g/mol

IUPAC Name

butyl 2-(5-tert-butyl-2-hydroxyphenyl)sulfanylacetate

InChI

InChI=1S/C16H24O3S/c1-5-6-9-19-15(18)11-20-14-10-12(16(2,3)4)7-8-13(14)17/h7-8,10,17H,5-6,9,11H2,1-4H3

InChI Key

WXPJUJZYFYVHIO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=C(C=CC(=C1)C(C)(C)C)O

Origin of Product

United States

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